molecular formula C17H18N4O6S B10887441 1-(2-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

1-(2-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

Cat. No.: B10887441
M. Wt: 406.4 g/mol
InChI Key: MCIBWJQVVPPHBA-UHFFFAOYSA-N
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Description

1-(2-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of nitrobenzyl and nitrophenylsulfonyl groups attached to a piperazine ring

Preparation Methods

The synthesis of 1-(2-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Sulfonylation: The attachment of a sulfonyl group to the nitrophenyl ring.

    Piperazine Formation: The formation of the piperazine ring through cyclization reactions.

Industrial production methods may involve optimized reaction conditions such as controlled temperatures, pressures, and the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The nitro and sulfonyl groups can participate in substitution reactions with various reagents.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine involves its interaction with molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biochemical effects, including enzyme inhibition and modulation of cellular pathways.

Comparison with Similar Compounds

1-(2-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine can be compared with other similar compounds such as:

    1-(2-Nitrophenyl)piperazine: Lacks the sulfonyl group, leading to different chemical properties and reactivity.

    2-Nitrobenzyl alcohol: Contains a hydroxyl group instead of a piperazine ring, resulting in distinct applications and reactivity.

The uniqueness of this compound lies in its combined nitrobenzyl and nitrophenylsulfonyl groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C17H18N4O6S

Molecular Weight

406.4 g/mol

IUPAC Name

1-[(2-nitrophenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C17H18N4O6S/c22-20(23)15-6-2-1-5-14(15)13-18-9-11-19(12-10-18)28(26,27)17-8-4-3-7-16(17)21(24)25/h1-8H,9-13H2

InChI Key

MCIBWJQVVPPHBA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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